Tungsten nitride

Description

Properties

CAS No. |

37359-53-8 |

|---|---|

Molecular Formula |

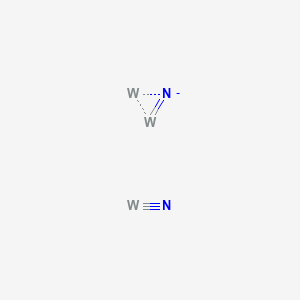

N2W3- |

Molecular Weight |

579.5 g/mol |

IUPAC Name |

azanidylidenetungsten;azanylidynetungsten;tungsten |

InChI |

InChI=1S/2N.3W/q;-1;;; |

InChI Key |

JKSJNSUDCKPRRW-UHFFFAOYSA-N |

SMILES |

[N-]=[W].N#[W].[W] |

Canonical SMILES |

[N-]=[W].N#[W].[W] |

Other CAS No. |

37359-53-8 |

Origin of Product |

United States |

Foundational & Exploratory

Tungsten Nitride: A Technical Guide to Crystal Structures and Phases

For Researchers, Scientists, and Drug Development Professionals

Tungsten nitride (WNₓ) represents a class of materials with remarkable properties, including exceptional hardness, high thermal stability, and excellent electrical conductivity, making it a subject of intense research for applications ranging from microelectronics to catalysis.[1] This technical guide provides an in-depth exploration of the diverse crystal structures and phases of this compound, offering a consolidated resource for professionals in research and development.

Overview of this compound Phases

The tungsten-nitrogen system is characterized by a variety of stoichiometric and non-stoichiometric phases, the formation of which is highly dependent on synthesis conditions such as temperature, pressure, and nitrogen concentration.[2][3] The preparation of these nitrides can be challenging as the incorporation of nitrogen into the tungsten lattice is often thermodynamically unfavorable at atmospheric pressure.[2][4] Consequently, many phases are synthesized under high-pressure and high-temperature conditions or as thin films via non-equilibrium processes.[5][6]

The known phases of this compound exhibit a range of crystal structures, primarily cubic and hexagonal, with some phases adopting more complex rhombohedral or orthorhombic symmetries. These structural variations lead to a wide spectrum of physical and chemical properties.

Crystal Structures of Key this compound Phases

The following sections detail the crystallographic data for the most significant this compound phases. The quantitative data is summarized in the tables below for easy comparison.

Tungsten Mononitride (WN)

Tungsten mononitride (WN) can exist in several polymorphic forms. Two notable structures are the hexagonal WC-type and the cubic NaCl-type.[2][7] Another identified phase possesses a MnP-type structure, which is a high-pressure, high-symmetry form of the NiAs-type WN.[8] A ground-state NbO-type structure has also been reported.[8]

Dithis compound (W₂N)

Dithis compound (W₂N), often referred to as β-W₂N, typically crystallizes in a face-centered cubic (fcc) structure.[9][10] In this arrangement, the tungsten atoms form an fcc sub-lattice, and nitrogen atoms occupy half of the octahedral interstitial sites.[9]

Nitrogen-Rich Phases

Higher nitrogen content leads to the formation of various nitrogen-rich phases, many of which have been synthesized under extreme conditions. These include WN₂, W₂N₃, W₃N₄, W₃N₅, and the recently predicted WN₆.

-

Tungsten Dinitride (WN₂): WN₂ has been reported to crystallize in a hexagonal P6₃/mmc space group.[11][12]

-

Ditungsten Trinitride (W₂N₃): Novel hexagonal and rhombohedral phases of W₂N₃ have been synthesized.[5][13] The hexagonal phase belongs to the P6₃/mmc space group.[2]

-

Tritungsten Pentanitride (W₃N₅): This phase has been synthesized at high pressures and crystallizes in the Cmcm space group.[6][14]

-

Tungsten Hexanitride (WN₆): A superhard hexagonal WN₆ (h-WN6) phase containing N₆ rings has been predicted through machine-learning accelerated crystal structure searching and is expected to be synthesizable at high pressures.[15]

Tabulated Crystallographic Data

The following tables summarize the key crystallographic data for various this compound phases based on available literature.

Table 1: Crystal Structure Data for this compound (WNₓ) Phases

| Phase | Stoichiometry | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| β-WNₓ | WN₀.₇ | Cubic | Fm-3m | a = 4.13 | [3] |

| δ-WNₓ | WN | Hexagonal | P6̅2m | a = 2.89, c = 2.83 | [3] |

| WN | WN | Hexagonal | P6₃/mmc | - | [2] |

| WN | WN | Cubic (NaCl-type) | - | - | [2] |

| WN | WN | Orthorhombic (MnP-type) | - | - | [8] |

| β-W₂N | W₂N | Cubic | - | a = 4.126 | [10] |

| h-W₂N₃ | W₂N₃ | Hexagonal | P6₃/mmc | a = 2.890, c = 15.286 | [2] |

| WN₂ | WN₂ | Hexagonal | P6₃/mmc | a = 2.934, c = 7.804 | [11] |

| W₃N₅ | W₃N₅ | Orthorhombic | Cmcm | - | [6][14] |

| h-WN₆ | WN₆ | Hexagonal | R3̅m | - | [15] |

Experimental Protocols for Synthesis and Characterization

The synthesis of specific this compound phases requires precise control over experimental conditions. Below are generalized methodologies for common synthesis techniques.

High-Pressure, High-Temperature (HPHT) Synthesis

This method is crucial for producing many of the thermodynamically less favorable and nitrogen-rich phases.

-

Precursors: Tungsten (W) powder, tungsten oxides, or ammonium (B1175870) metatungstate can be used as the tungsten source.[7] A nitrogen source such as sodium azide (B81097) (NaN₃) or dicyandiamide (B1669379) (C₂H₄N₄) is often employed.[16]

-

Apparatus: A diamond anvil cell (DAC) coupled with laser heating is commonly used to achieve the required high pressures and temperatures.[6] For larger scale synthesis, a multi-anvil press can be utilized.

-

Procedure:

-

The precursor materials are intimately mixed and loaded into the sample chamber of the DAC or press.

-

The pressure is gradually increased to the target value (e.g., 5 GPa to over 55 GPa).[5][6]

-

The sample is then heated to high temperatures (often exceeding 2000 K) using a laser or internal graphite (B72142) furnace.[6]

-

After a specific reaction time, the sample is quenched to ambient temperature before the pressure is released.

-

-

Characterization: The resulting products are typically analyzed using synchrotron-based single-crystal or powder X-ray diffraction (XRD) to determine the crystal structure and phase purity.[6]

Reactive Sputtering

Reactive sputtering is a common technique for depositing thin films of this compound.

-

Apparatus: A DC-pulsed or RF magnetron sputtering system is used.

-

Target and Gases: A pure tungsten target is sputtered in a reactive atmosphere of argon (Ar) and nitrogen (N₂).[9]

-

Procedure:

-

The substrate is placed in the sputtering chamber, which is then evacuated to a high vacuum.

-

Argon and nitrogen gases are introduced into the chamber, and the partial pressures are controlled to achieve the desired film stoichiometry.

-

A negative bias is applied to the tungsten target, creating a plasma.

-

Tungsten atoms are sputtered from the target and react with nitrogen in the plasma and on the substrate surface to form a this compound film.

-

The substrate temperature and deposition power can be varied to influence the film's crystallinity and phase.[9]

-

-

Characterization: The deposited films are characterized by XRD for phase identification, scanning electron microscopy (SEM) for morphology, and X-ray photoelectron spectroscopy (XPS) for chemical composition.[10]

Ammonolysis

This method involves the reaction of a tungsten-containing precursor with ammonia (B1221849) gas at elevated temperatures.

-

Precursors: Tungsten powder, tungsten oxides, or ammonium metatungstate are common starting materials.[7]

-

Procedure:

-

The tungsten precursor is placed in a tube furnace.

-

The furnace is purged with an inert gas and then heated to the desired reaction temperature.

-

Ammonia (NH₃) gas is flowed over the precursor. At high temperatures, ammonia decomposes into reactive nitrogen and hydrogen species that nitride the tungsten.[7]

-

The reaction temperature and ammonia flow rate determine the resulting this compound phase.[2]

-

-

Characterization: The product is analyzed using XRD and other standard materials characterization techniques.

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between different this compound phases and a typical experimental workflow for their synthesis and characterization.

Caption: Relationship between synthesis conditions and resulting this compound phases.

Caption: General experimental workflow for this compound synthesis and characterization.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Impact of synthesis conditions on the morphology and crystal structure of this compound nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Crystal Structure, and Elastic Properties of Novel Tungsten Nitrides (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Novel Ultra-Incompressible, Hard and Superconducting this compound Materials | CSEC [csec.ed.ac.uk]

- 7. This compound - this compound Professional Manufacturer and Supplier - Chinatungsten Online [tungsten-powder.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rrp.nipne.ro [rrp.nipne.ro]

- 11. mp-1077232: WN2 (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. arxiv.org [arxiv.org]

- 16. researchgate.net [researchgate.net]

Electronic Properties of Tungsten Nitride Thin Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of tungsten nitride (WNₓ) thin films, focusing on their synthesis, characterization, and the interplay between deposition parameters and functional characteristics. This document is intended for professionals in materials science, semiconductor research, and related fields who are interested in the application of WNₓ thin films.

Introduction to this compound Thin Films

This compound thin films have garnered significant interest due to their exceptional properties, including high thermal stability, mechanical hardness, chemical inertness, and tunable electronic characteristics. These properties make them suitable for a wide range of applications, such as diffusion barriers in microelectronics, hard coatings for cutting tools, and more recently, in areas like superconducting devices. The electronic properties of WNₓ films, including their resistivity, carrier concentration, mobility, and work function, are highly dependent on their stoichiometry (the x in WNₓ), crystal structure, and microstructure. These characteristics are, in turn, controlled by the deposition method and its associated parameters.

Core Electronic Properties of this compound Thin Films

The electronic behavior of this compound thin films is multifaceted, with key properties that dictate their suitability for various applications.

Electrical Resistivity

The electrical resistivity of WNₓ thin films can be tailored over a wide range, from metallic to semi-insulating, primarily by controlling the nitrogen content and the film's crystal structure. Generally, as the nitrogen concentration in the sputtering gas increases, the resistivity of the deposited film also increases. This is attributed to several factors, including phase transformations from the metallic α-W and β-W phases to the more resistive W₂N and WN phases, as well as increased scattering from nitrogen atoms incorporated into the tungsten lattice.

Carrier Concentration and Mobility

Carrier concentration and mobility are fundamental parameters that determine the conductivity of WNₓ films. These properties are typically measured using the Hall effect. The carrier concentration in this compound films can be influenced by the deposition temperature, with some studies on tungsten-based thin films showing an increase in bulk carrier density at higher substrate temperatures[1]. The mobility of charge carriers is sensitive to the film's crystallinity and defect density. Larger grain sizes, which can be achieved at higher deposition temperatures, generally lead to higher mobility due to reduced grain boundary scattering[2].

Work Function

The work function of WNₓ is a critical parameter in electronic devices, particularly for applications as metal gates in transistors. The work function of WNₓ films can be modulated by altering the nitrogen content and the crystal phase[3][4][5]. For instance, WN₀.₄ films with a body-centered-cubic W phase have a work function of 4.39 eV, while WN₀.₈ films with a face-centered-cubic W₂N phase exhibit a work function of 5.01 eV[3][5]. This tunability allows for the engineering of the threshold voltage in CMOS devices.

Superconductivity

Certain phases of this compound exhibit superconductivity at cryogenic temperatures. The superconducting transition temperature (T_c) is highly sensitive to the film's structure and composition. For example, superconductivity has been observed in films with 5-20 at.% nitrogen, with a maximum T_c of 4.85 K occurring near the phase boundary between β-W and W₂N[6][7][8]. The emergence of superconductivity is often linked to disordered β-W and amorphous structures that can be stabilized by the incorporation of nitrogen during reactive sputtering[9].

Data Presentation: Quantitative Overview

The following tables summarize the quantitative data on the electronic properties of this compound thin films as a function of various deposition parameters.

| Nitrogen Content (x in WNₓ) | Crystal Phase | Resistivity (µΩ·cm) | Work Function (Φ_m) (eV) | Reference(s) |

| 0 (Pure W) | bcc-W | - | 4.67 | [3][5] |

| 0.4 | bcc-W | - | 4.39 | [3][5] |

| 0.6 | W + W₂N | - | 4.50 | [3][5] |

| 0.8 | fcc-W₂N | - | 5.01 | [3][5] |

| 1.5 | fcc-W₂N | - | 4.49 | [3][5] |

| Deposition Method | Deposition Temperature (°C) | Precursors/Gases | Resulting Phase | Resistivity (µΩ·cm) | Reference(s) |

| MOCVD | 200 - 350 | W(CO)₆, NH₃ | Amorphous/W₂N | as low as 123 | [10] |

| Reactive Sputtering | Room Temperature | Ar, N₂ | β-W, W₂N | Varies with N₂% | [9] |

| Nitrogen Content (at.%) | Superconducting Transition Temperature (T_c) (K) | Corresponding Phase(s) | Reference(s) |

| 5 - 20 | up to 4.85 | β-W + W₂N | [6][7][8] |

| - | 4 - 4.7 | Disordered β-W, Amorphous | [9] |

Experimental Protocols

Detailed methodologies for the deposition and characterization of this compound thin films are crucial for reproducible research and development.

Deposition Techniques

Reactive sputtering is a versatile physical vapor deposition (PVD) technique for synthesizing WNₓ thin films.

Protocol:

-

Substrate Preparation: Silicon (100) wafers are commonly used as substrates. They are sequentially cleaned in ultrasonic baths of acetone, ethanol, and deionized water, each for 10-15 minutes, and then dried with a nitrogen gun.

-

Chamber Preparation: The substrates are loaded into the sputtering chamber, which is then evacuated to a base pressure of less than 5 x 10⁻⁶ Torr to minimize contamination.

-

Target Pre-sputtering: A high-purity tungsten target is pre-sputtered in an argon (Ar) atmosphere for 10-15 minutes with the shutter closed to remove any surface oxides or contaminants.

-

Deposition:

-

An inert gas (e.g., Argon) and a reactive gas (Nitrogen, N₂) are introduced into the chamber at controlled flow rates. The N₂ partial pressure is a critical parameter for controlling the film's stoichiometry.

-

A DC power is applied to the tungsten target to ignite the plasma. Typical power settings range from 100 to 500 W.

-

The total pressure during deposition is maintained in the mTorr range (e.g., 5-20 mTorr).

-

The substrate can be heated to a desired temperature (e.g., room temperature to 500°C) to influence film crystallinity and properties.

-

Deposition is carried out for a predetermined time to achieve the desired film thickness.

-

-

Cool-down: After deposition, the chamber is allowed to cool down to room temperature before venting and removing the samples.

MOCVD is a chemical vapor deposition method that uses metal-organic precursors to deposit high-purity thin films.

Protocol:

-

Precursor and Substrate Preparation: A tungsten precursor, such as tungsten hexacarbonyl (W(CO)₆), and a nitrogen source, like ammonia (B1221849) (NH₃), are used. Substrates are cleaned as described for sputtering.

-

System Setup: The deposition is carried out in a cold-wall MOCVD reactor. The precursor is heated in a bubbler to generate sufficient vapor pressure.

-

Deposition Process:

-

The substrate is heated to the desired deposition temperature, typically in the range of 200-350°C[10].

-

The precursor vapor is carried into the reactor using an inert carrier gas (e.g., Ar or N₂).

-

The reactive gas (NH₃) is introduced into the reactor separately.

-

The reactor pressure is maintained at a low level (e.g., 0.2-0.5 Torr)[10].

-

The flow rates of the precursor carrier gas and the reactive gas are precisely controlled to manage the film's growth rate and composition.

-

-

Post-Deposition: After the deposition is complete, the precursor and reactive gas flows are stopped, and the reactor is purged with an inert gas while it cools down.

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions, allowing for atomic-level thickness control and excellent conformality.

Protocol:

-

Precursor Selection: Common precursors for WNₓ ALD include tungsten hexafluoride (WF₆) or metal-organic tungsten compounds, with ammonia (NH₃) or nitrogen plasma as the nitrogen source.

-

ALD Cycle: The deposition proceeds in a cycle of four steps: a. Pulse A (Tungsten Precursor): The tungsten precursor is pulsed into the reactor and chemisorbs onto the substrate surface. b. Purge A: The reactor is purged with an inert gas (e.g., Ar or N₂) to remove any unreacted precursor and gaseous byproducts. c. Pulse B (Nitrogen Precursor): The nitrogen precursor is pulsed into the reactor and reacts with the chemisorbed tungsten precursor layer. d. Purge B: The reactor is again purged with an inert gas to remove unreacted nitrogen precursor and byproducts.

-

Deposition Parameters:

-

Film Growth: The desired film thickness is achieved by repeating the ALD cycle.

Characterization Techniques

This method is used to accurately measure the sheet resistance of a thin film, from which the resistivity can be calculated if the film thickness is known.

Protocol:

-

Sample Preparation: A square or rectangular sample of the WNₓ thin film is prepared.

-

Probe Contact: A four-point probe head, consisting of four equally spaced, co-linear tungsten carbide tips, is brought into contact with the film surface.

-

Measurement:

-

A constant DC current (I) is passed through the two outer probes.

-

The voltage (V) across the two inner probes is measured using a high-impedance voltmeter.

-

-

Calculation:

-

The sheet resistance (R_s) is calculated using the formula: R_s = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I), for a thin film.

-

The resistivity (ρ) is then calculated as: ρ = R_s * t, where 't' is the film thickness.

-

The van der Pauw method is a versatile technique for measuring the Hall coefficient and resistivity of arbitrarily shaped, thin samples.

Protocol:

-

Sample Preparation: A thin, flat sample of uniform thickness is required. Four small ohmic contacts are made at the periphery of the sample, typically in a cloverleaf or square pattern[2][13][14][15].

-

Resistivity Measurement:

-

A current (I_AB) is passed through two adjacent contacts (A and B), and the voltage (V_CD) is measured across the other two contacts (C and D). The resistance R_AB,CD = V_CD / I_AB is calculated.

-

The current and voltage contacts are then permuted (e.g., current through B and C, voltage across D and A) to measure R_BC,DA.

-

The sheet resistance (R_s) is solved from the van der Pauw equation: exp(-π * R_AB,CD / R_s) + exp(-π * R_BC,DA / R_s) = 1.

-

-

Hall Measurement:

-

A magnetic field (B) is applied perpendicular to the sample plane.

-

A current (I_AC) is passed through two diagonally opposite contacts (A and C), and the Hall voltage (V_H = V_BD) is measured across the other two diagonal contacts (B and D).

-

The measurement is repeated with the magnetic field reversed (-B).

-

-

Calculation:

-

The Hall coefficient (R_H) is calculated as: R_H = (ΔV_H * t) / (B * I_AC), where ΔV_H is the change in Hall voltage upon reversing the magnetic field.

-

The carrier concentration (n) is determined by: n = 1 / (q * R_H), where 'q' is the elementary charge.

-

The Hall mobility (μ_H) is calculated using: μ_H = |R_H| / ρ.

-

Visualizations: Diagrams of Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the relationships between deposition parameters, film properties, and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Van der Pauw method - Wikipedia [en.wikipedia.org]

- 3. Dependence of crystal structure and work function of WNx films on the nitrogen content [ouci.dntb.gov.ua]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Superconducting transition temperatures of reactively sputtered films of tantalum nitride and this compound [inis.iaea.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Elucidating the role of disorder introduced by nitrogen in the superconducting properties of tungsten thin films - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00935H [pubs.rsc.org]

- 10. gelest.com [gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. arxiv.org [arxiv.org]

- 14. linseis.com [linseis.com]

- 15. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Thermal Stability of Tungsten Nitride Phases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten nitride (WNₓ) encompasses a family of compounds with a range of stoichiometries and crystalline structures, each exhibiting unique physical and chemical properties. Their exceptional hardness, high thermal stability, and electrical conductivity have made them attractive materials for a variety of applications, including wear-resistant coatings, diffusion barriers in microelectronics, and catalysts. In the context of research and development, particularly in fields requiring high-temperature processes or materials with long-term stability, a thorough understanding of the thermal behavior of different this compound phases is crucial. This technical guide provides an in-depth analysis of the thermal stability of various this compound phases, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Data Presentation: Thermal Stability of this compound Phases

The thermal stability of this compound is highly dependent on its specific phase and stoichiometry. The following table summarizes the key thermal properties of the most common this compound phases.

| Phase | Crystal Structure | Decomposition/Phase Transition Temperature (°C) | Atmosphere | Notes |

| α-W(N) | Body-Centered Cubic (BCC) | Varies with N content | - | Solid solution of nitrogen in tungsten. |

| β-W₂N | Face-Centered Cubic (FCC) | Stable up to 580 - 800 °C[1] | Vacuum | Some studies show stability up to 1073 K (800 °C). Partial decomposition can occur at higher temperatures.[2][3] |

| γ-W₃N₄ | Cubic | - | - | Synthesis reported, but detailed thermal stability data is limited. |

| δ-WN | Hexagonal | Unstable above 327 °C (600 K)[3] | - | Tends to decompose into W₂N and N₂ upon heating. |

| ε-WN | Face-Centered Cubic (FCC) | - | - | Data on thermal stability is not readily available. |

| W₂N₃ | Hexagonal/Rhombohedral | Synthesized at high pressure (>30 GPa) and temperature (>2000 K)[4] | - | Thermal stability at ambient pressure is not well-documented. |

| W₃N₅ | - | Synthesized at high pressure (>55 GPa) and temperature (>2000 K)[4] | - | Thermal stability at ambient pressure is not well-documented. |

Experimental Protocols

The determination of the thermal stability of this compound phases involves several key experimental techniques for synthesis and analysis.

Synthesis of this compound Thin Films: Reactive Magnetron Sputtering

Reactive magnetron sputtering is a widely used physical vapor deposition (PVD) technique for synthesizing high-quality this compound thin films.

Methodology:

-

Substrate Preparation: Silicon (100) wafers or other suitable substrates are cleaned ultrasonically in acetone (B3395972) and isopropyl alcohol, followed by drying with nitrogen gas.

-

Deposition Chamber: The substrates are loaded into a high-vacuum sputtering chamber. A high-purity tungsten target (typically >99.95%) is used as the sputtering source.

-

Vacuum: The chamber is evacuated to a base pressure of less than 5 x 10⁻⁶ Torr to minimize contamination.

-

Sputtering Gas: A mixture of argon (Ar) and nitrogen (N₂) is introduced into the chamber. The ratio of Ar to N₂ is a critical parameter that controls the stoichiometry of the deposited WNₓ film.

-

Deposition Parameters:

-

Target Power: DC or RF power is applied to the tungsten target to create a plasma. Typical power ranges from 100 to 500 W.

-

Working Pressure: The total pressure of the Ar/N₂ mixture is maintained in the range of 1 to 10 mTorr.

-

Substrate Temperature: The substrate can be heated during deposition to influence the film's crystallinity and properties. Temperatures can range from room temperature to several hundred degrees Celsius.

-

Gas Flow Rates: The flow rates of Ar and N₂ are precisely controlled using mass flow controllers.

-

-

Film Deposition: The plasma ions bombard the tungsten target, ejecting tungsten atoms which then react with the nitrogen species in the plasma and deposit onto the substrate as a this compound film.

-

Post-Deposition Annealing: To study thermal stability, the deposited films are subjected to annealing in a controlled environment (e.g., high vacuum or specific gas atmosphere) at various temperatures.

Thermal Analysis Techniques

a) Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and study oxidation or reduction reactions.

Typical Protocol for WNₓ Powder:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.

-

Heating Program: The sample is heated at a constant rate, typically 10-20 °C/min, over a desired temperature range.

-

Data Acquisition: The instrument records the sample's weight as a function of temperature. A significant weight loss indicates decomposition.

b) Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions, such as melting, crystallization, and solid-state transformations.

Typical Protocol for WNₓ Films:

-

Sample Preparation: A small piece of the thin film, often still on its substrate, or a powdered sample is hermetically sealed in an aluminum or other suitable pan. An empty pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the differential heat flow. Endothermic or exothermic peaks in the DSC curve indicate phase transitions.

c) In-situ High-Temperature X-ray Diffraction (HT-XRD):

HT-XRD allows for the real-time monitoring of crystallographic changes in a material as it is heated.

Typical Protocol for WNₓ Films:

-

Sample Mounting: The this compound film on its substrate is mounted on a high-temperature stage within the XRD chamber.

-

Atmosphere Control: The chamber can be evacuated or filled with a specific gas to control the sample environment.

-

Heating Program: The sample is heated to a series of desired temperatures, with XRD patterns collected at each temperature step or continuously during heating.

-

Data Acquisition: XRD patterns are recorded, revealing changes in the crystal structure, such as phase transformations, lattice parameter changes, and the appearance of new phases.

Visualization of Processes

Thermal Decomposition Pathway of β-W₂N

The following diagram illustrates the general thermal decomposition pathway of the β-W₂N phase upon heating in a vacuum environment.

Experimental Workflow for Thermal Stability Analysis

This diagram outlines the typical experimental workflow for synthesizing and characterizing the thermal stability of this compound thin films.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its suitability for various high-temperature applications. The β-W₂N phase generally exhibits good thermal stability, while the hexagonal δ-WN phase is less stable at elevated temperatures. The synthesis of novel, nitrogen-rich phases at high pressures opens up new avenues for materials with potentially enhanced properties, though their thermal behavior at ambient conditions requires further investigation. The experimental protocols outlined in this guide provide a framework for the systematic synthesis and characterization of this compound materials, enabling researchers and scientists to tailor their properties for specific and demanding applications.

References

Rise of the Titans: A Technical Guide to Theoretically Predicted Novel Tungsten Nitrides

For Researchers, Scientists, and Drug Development Professionals

The quest for advanced materials with exceptional properties has led researchers to the fascinating world of transition metal nitrides. Among these, tungsten nitrides stand out for their potential to exhibit ultra-incompressibility, superhardness, and high-temperature superconductivity. This technical guide delves into the theoretical prediction and, in some cases, the subsequent experimental validation of novel tungsten nitride structures, offering a comprehensive overview for researchers in materials science and related fields. The synthesis of these materials, often requiring extreme conditions, opens new avenues for creating materials with tailored functionalities.

Predicted Novel this compound Phases and Their Properties

Computational materials science, particularly through the use of ab initio evolutionary algorithms and machine-learning accelerated crystal structure searching, has been instrumental in predicting new, stable or metastable phases of this compound.[1][2] These theoretical explorations have unveiled a range of stoichiometries with remarkable predicted properties, some of which have been successfully synthesized.[3][4] The preparation of tungsten nitrides is challenging because the incorporation of nitrogen into the tungsten lattice is thermodynamically unfavorable at atmospheric pressure.[5][6] High-pressure and high-temperature conditions are often necessary to overcome the energy barriers for synthesizing these compounds.[1]

Below is a summary of key predicted and experimentally verified novel this compound structures, highlighting their predicted properties.

| Structure | Space Group | Predicted/Measured Properties | Synthesis Pressure | Synthesis Temperature | Reference |

| W2N3 | hexagonal | Bulk Modulus: 380 GPa, Hardness: 30 GPa, Superconducting Transition Temperature (Tc): 11.6 K | 30-35 GPa | >2000 K | [3][4] |

| W3N5 | Bulk Modulus: 406 GPa, Hardness: 34 GPa, Superconducting Transition Temperature (Tc): 9.4 K | 55-56 GPa | >2000 K | [3][4] | |

| WN2 | P63/mmc | Bulk Modulus: 411 GPa, Hardness: 36.8 GPa | >30 GPa (predicted) | [7] | |

| WN2 | P-6m2 | Hardness: 36.6 GPa | >30 GPa (predicted) | [7] | |

| WN2 | Cmc21 | Thermodynamically most stable phase between 46-113 GPa. Dynamically stable at atmospheric pressure. | 46-113 GPa (predicted) | [8][9] | |

| h-WN6 | R3m | Hardness: ~57 GPa, Band Gap: 1.6 eV, Melting Point: ~1900 K | ~65 GPa (predicted) | [1][10][11] | |

| W24N48 | Pm-3m | Possesses nanoscale cavities and channels. | (Predicted) | [12] | |

| 2D W2N3 | hexagonal | Superconducting Transition Temperature (Tc): up to 21.6 K | (Predicted for 2D material) | [2] |

Note: This table summarizes data from multiple sources. For detailed crystallographic information and computational parameters, please refer to the cited literature.

The exceptional hardness and incompressibility of many of these predicted nitrides are attributed to the formation of strong, directional covalent W-N bonds and, in nitrogen-rich compounds, the presence of N-N single bonds.[1][3] For instance, W2N3 and W3N5 are composed of densely packed incompressible WN7 polyhedra.[3] The predicted superhard h-WN6 is particularly interesting as it is constructed with single-bonded N6 rings.[1][10][11]

Theoretical Prediction and Experimental Synthesis Methodologies

The discovery of these novel tungsten nitrides relies on a synergistic interplay between theoretical prediction and experimental synthesis.

Computational Prediction Workflow

The theoretical prediction of new crystal structures typically follows a systematic workflow that leverages first-principles calculations.

Caption: A generalized workflow for the computational prediction of novel materials.

Methodology Details:

-

Crystal Structure Searching: Unbiased intelligence-based methods like CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) and USPEX (Universal Structure Predictor: Evolutionary Xtallography) are employed to explore the potential energy surface of the W-N system at various pressures.[2][8] Machine-learning accelerated methods are also emerging to enhance the efficiency of these searches.[1][10][11]

-

First-Principles Calculations: Density Functional Theory (DFT) is the workhorse for calculating the total energies, forces, and stresses of the candidate structures. This provides the fundamental data for determining stability and properties.

-

Thermodynamic Stability Analysis: A convex hull of formation enthalpies is constructed to identify the thermodynamically stable phases at different stoichiometries and pressures. Structures lying on the convex hull are considered stable, while those slightly above it may be metastable and potentially synthesizable.

-

Property Calculations: For stable and promising metastable structures, further DFT calculations are performed to predict key properties such as elastic constants (to derive bulk and shear moduli, and Vickers hardness), electronic band structure (to determine metallic or insulating character), and phonon dispersion curves (to assess dynamical stability).[1][7]

High-Pressure Experimental Synthesis Protocol

The experimental realization of theoretically predicted tungsten nitrides often requires sophisticated high-pressure and high-temperature techniques. The synthesis of W2N3 and W3N5 serves as a prime example.[3][4]

Caption: A typical experimental workflow for high-pressure synthesis in a diamond anvil cell.

Experimental Protocol Details:

-

Apparatus: A laser-heated diamond anvil cell (DAC) is used to achieve the extreme pressures and temperatures required for synthesis.[3][4]

-

Reactants: High-purity tungsten (W) and a nitrogen source (often pure N2) are loaded into the sample chamber of the DAC.

-

Synthesis Conditions: The sample is compressed to tens of gigapascals (e.g., 30-56 GPa).[3][4] While under high pressure, the sample is heated to temperatures exceeding 2000 K using a high-power laser.[3] These conditions facilitate the direct reaction between tungsten and nitrogen.

-

Characterization: After synthesis, the crystal structure and stoichiometry of the novel solids are determined in situ or after quenching to ambient conditions using techniques like synchrotron-based single-crystal X-ray diffraction.[3][4] Transport measurements may also be performed to characterize properties like superconductivity.[4] Some novel tungsten nitrides have been shown to be recoverable to ambient conditions and stable in air.[4]

Logical Relationships in Material Design

The successful prediction and synthesis of novel tungsten nitrides are guided by a set of logical principles for designing superhard materials.

Caption: Key principles guiding the design of superhard transition metal nitrides.

These design principles suggest that to achieve superhardness, a material should:

-

Be thermodynamically stable at high pressure (for synthesizability) and dynamically stable at ambient pressure (for practical applications).[1]

-

Possess a band gap, as metallic character often correlates with lower hardness.[1]

-

Have a high ratio of nitrogen to the transition metal, which allows for the formation of strong covalent N-N bonds or networks that significantly increase elastic stiffness and hardness.[1]

Conclusion

The theoretical prediction of novel this compound structures represents a significant advancement in materials science, pushing the boundaries of what is possible for material properties. The synergy between computational prediction and high-pressure experimental synthesis has led to the discovery of materials with exceptional hardness, incompressibility, and superconductivity. This guide provides a foundational understanding of the current state of research, the methodologies employed, and the guiding principles for the design of future advanced materials. The continued exploration of the tungsten-nitrogen system and other transition metal nitrides promises to yield even more exciting discoveries with potential applications across numerous scientific and technological domains.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Ultra-Incompressible, Hard and Superconducting this compound Materials | CSEC [csec.ed.ac.uk]

- 4. High‐Pressure Synthesis of Ultra‐Incompressible, Hard and Superconducting Tungsten Nitrides | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Synthesis, Crystal Structure, and Elastic Properties of Novel Tungsten Nitrides - American Chemical Society - Figshare [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical research on novel orthorhombic tungsten dinitride from first principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [1802.05377] A novel superhard this compound predicted by machine-learning accelerated crystal structure searching [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

W-N binary system phase diagram studies

An In-depth Technical Guide to the W-N Binary System Phase Diagram

Abstract

The Tungsten-Nitrogen (W-N) binary system is of significant interest to materials science due to the exceptional properties exhibited by its constituent compounds, including high hardness, thermal stability, and unique electronic characteristics.[1][2] Tungsten nitrides are utilized as hard coatings, diffusion barriers in microelectronics, and advanced catalytic materials.[1][3] However, the W-N phase diagram is remarkably complex, featuring numerous stable, metastable, and computationally predicted phases. The synthesis of these materials is often challenging as the incorporation of nitrogen into the tungsten lattice is thermodynamically unfavorable at atmospheric pressure.[4] This guide provides a comprehensive overview of the W-N binary system, summarizing the known phases, presenting key quantitative data, detailing experimental and computational protocols for its study, and visualizing the relationships between its primary compounds.

Identified Phases in the W-N System

The W-N system is characterized by a variety of phases, many of which are synthesized under non-equilibrium conditions such as physical vapor deposition or at extreme pressures and temperatures. Both experimental synthesis and computational predictions have contributed to the identification of numerous tungsten nitride compounds. The most commonly reported phases, along with several computationally predicted and high-pressure structures, are summarized in Table 1.

Table 1: Known and Predicted Phases in the W-N System

| Phase | Formula | Crystal System | Key Properties & Remarks |

| β-W₂N | W₂N | Cubic (fcc) | Commonly observed phase, often synthesized by sputtering. Thermally stable up to 1073 K.[5] |

| δ-WN | WN | Hexagonal | A hexagonal phase of tungsten mononitride.[6] |

| WC-type WN | WN | Hexagonal | Isostructural with tungsten carbide. |

| MoC-type WN | WN | Hexagonal | Synthesized under high pressure (6 GPa, 1200 °C).[6] |

| W₂N₃ | W₂N₃ | Hexagonal & Rhombohedral | Novel phases synthesized at a moderate pressure of 5 GPa.[4][6] |

| W₃N₄ | W₃N₄ | Cubic | Exhibits elastic properties rivaling cubic boron nitride (c-BN).[6] |

| W₃N₅ | W₃N₅ | - | Synthesized under high pressure (55 GPa, >2000 K). |

| WN₂ | WN₂ | - | Predicted to be ultra-compressible and potentially as hard as diamond.[7] |

| WN₆ | WN₆ | Rhombohedral (R3m) | Computationally predicted superhard material containing unique N₆ rings.[8] |

| Amorphous WNₓ | WNₓ | Amorphous | Lacks long-range crystalline order, often found in sputtered thin films.[9] |

Quantitative Data Summary

The investigation into the W-N system has yielded significant quantitative data on the thermodynamic and mechanical properties of various phases. This information is crucial for predicting phase stability and for the design of materials with targeted performance characteristics.

Thermodynamic Properties

The standard enthalpies of formation (ΔHf,298) provide insight into the relative stability of the different nitride phases. The cubic β-W₂N phase is noted to be more thermodynamically stable than the hexagonal WN phase under standard conditions.

Table 2: Standard Enthalpy of Formation for Select W-N Phases

| Phase | Formula | ΔHf,298 (kJ/mol) | Reference |

| Hexagonal WN | WN | -24 | [5] |

| Cubic β-W₂N | W₂N | -72 | [5] |

Mechanical Properties

Many this compound phases, particularly those synthesized under high pressure or predicted computationally, are classified as superhard materials (Vickers hardness > 40 GPa). Their high bulk and shear moduli underscore their incompressible and rigid nature.

Table 3: Mechanical Properties of Select W-N Phases

| Phase | Formula | Bulk Modulus (GPa) | Shear Modulus (GPa) | Vickers Hardness (GPa) | Reference |

| c-W₃N₄ | W₃N₄ | 361 | 128 | - | [10] |

| Predicted h-WN₆ | WN₆ | 302.7 | 315.7 | ~57 | [8] |

Experimental and Computational Protocols

The study of the W-N phase diagram relies on a synergistic combination of advanced experimental synthesis and characterization techniques with powerful computational modeling methods.

Experimental Protocols

High-Pressure, High-Temperature (HP-HT) Synthesis: This is a primary method for synthesizing novel, dense phases of this compound that are not stable at ambient pressure.

-

Methodology: Precursor materials (e.g., pure tungsten powder and a nitrogen source like sodium azide (B81097) or ammonium (B1175870) chloride) are loaded into a diamond anvil cell (DAC) or a large-volume press. The sample is compressed to target pressures (ranging from 5 GPa to over 50 GPa) and simultaneously heated to high temperatures (often >2000 K) using laser heating or internal graphite (B72142) heaters.[4]

-

Outcome: This technique has been successfully used to synthesize bulk, crystalline phases such as hexagonal W₂N₃, cubic W₃N₄, and MoC-type WN.[4][6]

Reactive Magnetron Sputtering: This is a versatile thin-film deposition technique used to grow various W-N phases, including metastable and amorphous ones.

-

Methodology: A tungsten target is sputtered in a vacuum chamber using an inert gas plasma (e.g., Argon). A reactive gas, nitrogen (N₂), is introduced into the chamber at a controlled partial pressure. The sputtered tungsten atoms react with nitrogen species and deposit onto a heated substrate as a thin film.

-

Control: The stoichiometry and crystal phase of the resulting WNₓ film (e.g., α-W(N), β-W₂N) are precisely controlled by adjusting parameters such as N₂ partial pressure, substrate temperature, and bias voltage.[7]

Phase Characterization:

-

X-Ray Diffraction (XRD): This is the principal technique for identifying the crystal structure and phases present in a synthesized sample. Rietveld refinement of the diffraction pattern is used to determine lattice parameters and phase purity.[9]

-

Nanoindentation: This method is used to measure the mechanical properties of the synthesized materials, providing quantitative values for hardness and elastic modulus.[3]

-

Electron Microscopy (TEM/SEM): Transmission and Scanning Electron Microscopy are used to analyze the microstructure, morphology, and crystallinity of the samples at the nanoscale.[11]

Computational Protocols

First-Principles Calculations (DFT): Density Functional Theory (DFT) is an ab initio quantum mechanical method used to predict the structural, electronic, and energetic properties of materials.

-

Methodology: DFT calculations solve the Schrödinger equation for a given arrangement of atoms to determine the ground-state energy and electronic structure. By comparing the formation enthalpies of various candidate crystal structures across a range of compositions, a theoretical phase diagram (convex hull) can be constructed at 0 K.[7]

-

Application: This method is used to predict the stability of known phases and to discover new, potentially synthesizable compounds like the superhard WN₆.[8]

CALPHAD (CALculation of PHAse Diagrams): The CALPHAD method is a computational thermodynamic approach for predicting phase diagrams in multicomponent systems.[12][13][14]

-

Methodology: The Gibbs free energy of each individual phase is described by a mathematical model that is a function of composition, temperature, and pressure.[13][15] The parameters in these models are optimized by fitting to a combination of experimental data (phase equilibria, thermochemical properties) and first-principles calculation results.[14][15]

-

Outcome: By minimizing the total Gibbs energy of the system, the equilibrium state is found, allowing for the calculation of phase diagrams over a wide range of conditions.[16][17]

Machine Learning-Accelerated Structure Searching: This modern approach combines machine learning algorithms with first-principles calculations to efficiently explore the vast space of possible crystal structures.

-

Methodology: A machine learning model (e.g., using Bayesian Optimization) is trained on an initial set of DFT calculations. The model then intelligently suggests new structures to calculate, focusing on those most likely to have low formation enthalpies. This significantly accelerates the discovery of new stable and metastable phases.[8]

-

Application: This technique was instrumental in the prediction of the novel superhard h-WN₆ phase.[8]

Visualization of Phase Relationships

While a complete, experimentally verified temperature-composition phase diagram for the W-N system is still a subject of research, the logical relationships between the key phases can be visualized based on synthesis conditions like nitrogen content and pressure.

References

- 1. tungsten-powder.com [tungsten-powder.com]

- 2. reade.com [reade.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scipub.euro-fusion.org [scipub.euro-fusion.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. calphad.com [calphad.com]

- 13. calphad.com [calphad.com]

- 14. users.exa.unicen.edu.ar [users.exa.unicen.edu.ar]

- 15. thermocalc.com [thermocalc.com]

- 16. imim.pl [imim.pl]

- 17. sistemas.eel.usp.br [sistemas.eel.usp.br]

A Technical Guide to the Synthesis of Tungsten Nitride Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten nitride (WN) nanoparticles are emerging as materials of significant interest in the biomedical field, owing to their unique physicochemical properties. These include high chemical stability, electrical conductivity, and promising catalytic activity. For drug development professionals, WN nanoparticles offer potential applications in novel drug delivery systems, as antimicrobial agents, and in advanced cancer therapies. The synthesis of WN nanoparticles with controlled size, morphology, and crystal structure is paramount to harnessing their full potential. This technical guide provides an in-depth overview of the core methodologies for synthesizing this compound nanoparticles, with a focus on experimental protocols and the relationship between synthesis parameters and nanoparticle characteristics.

Synthesis Methodologies

The synthesis of this compound nanoparticles can be broadly categorized into several key methods, each offering distinct advantages in terms of control over particle size, crystallinity, and scalability. The primary methods include ammonolysis of tungsten precursors, solvothermal/hydrothermal synthesis, chemical vapor deposition (CVD), and thermolysis of molecular precursors.

Ammonolysis of Tungsten Precursors

Ammonolysis is a widely employed and effective method for synthesizing metal nitrides. This process involves the reaction of a tungsten-containing precursor with ammonia (B1221849) gas at elevated temperatures. The ammonia serves as both a reducing agent and a nitrogen source.

A typical ammonolysis synthesis of this compound nanoparticles involves a two-step process: the preparation of a tungsten oxide precursor followed by nitridation.

Step 1: Precursor Preparation (Solution Method) [1]

-

Dissolution of Precursors: Weigh and dissolve ammonium (B1175870) metatungstate ((NH₄)₆H₂W₁₂O₄₀), ammonium nitrate (B79036) (NH₄NO₃), and a complexing agent such as citric acid or urea (B33335) in deionized water. Stir the solution until all components are fully dissolved.[1]

-

Evaporation and Reaction: Heat the aqueous solution to a constant temperature of 200°C. As the water evaporates, the solution will concentrate and eventually undergo a redox reaction, forming a precursor powder.[1]

Step 2: Nitridation [1]

-

Calcination: Place the obtained precursor powder in a tube furnace.

-

Ammonia Flow: Introduce a continuous flow of ammonia gas over the precursor.

-

Heating: Heat the furnace to a temperature range of 650°C to 900°C and maintain this temperature for 1 to 2 hours to ensure complete nitridation.[1]

-

Cooling and Collection: After the reaction, allow the furnace to cool to room temperature under the ammonia atmosphere. The resulting this compound nanoparticle powder can then be collected.

Caption: Workflow for the ammonolysis synthesis of WN nanoparticles.

Solvothermal/Hydrothermal Synthesis

Solvothermal and hydrothermal methods involve chemical reactions in a solvent (organic for solvothermal, aqueous for hydrothermal) within a sealed vessel, known as an autoclave, at temperatures above the solvent's boiling point.[2] This method allows for precise control over the size and morphology of the resulting nanoparticles by tuning parameters such as temperature, pressure, precursor concentration, and reaction time.

The following is a general protocol for the solvothermal synthesis of this compound nanoparticles.

-

Precursor Solution Preparation: Dissolve a tungsten precursor, such as tungsten hexachloride (WCl₆), in an appropriate organic solvent (e.g., ethanol (B145695), heptane) inside a glovebox to prevent premature reactions with moisture and oxygen. A nitrogen source, such as lithium amide (LiNH₂) or urea, can also be added to the solution.[3]

-

Autoclave Sealing: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

-

Heating: Place the autoclave in an oven and heat it to the desired reaction temperature, typically ranging from 150°C to 250°C, for a specific duration (e.g., 10-24 hours).[4]

-

Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts. Finally, dry the purified this compound nanoparticles in a vacuum oven.

Caption: General workflow for solvothermal synthesis of WN nanoparticles.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a process used to produce high-purity, high-performance solid materials. The process is often used in the semiconductor industry to produce thin films. In the context of nanoparticle synthesis, CVD involves the reaction or decomposition of gaseous precursors on a substrate to form a thin film, which can then be harvested as nanoparticles.

-

Precursor Delivery: Introduce a volatile tungsten precursor, such as tungsten hexafluoride (WF₆) or tungsten hexacarbonyl (W(CO)₆), into a reaction chamber using a carrier gas (e.g., Ar, H₂).[5][6]

-

Reactant Gas Introduction: Simultaneously, introduce a nitrogen-containing gas, such as ammonia (NH₃), into the chamber.[5][6]

-

Substrate Heating: Heat the substrate, which can be silicon or quartz, to a temperature range of 500°C to 900°C.[5]

-

Deposition: The precursor gases react on the hot substrate surface, leading to the deposition of a this compound film.

-

Nanoparticle Collection: After the deposition process, the nanoparticle film can be scraped off the substrate for further use.

Caption: Workflow for Chemical Vapor Deposition of WN nanoparticles.

Thermolysis of Molecular Precursors

Thermolysis involves the decomposition of a specially designed molecular precursor containing both tungsten and nitrogen at elevated temperatures. This method offers excellent control over the stoichiometry and can lead to the formation of very small, uniform nanoparticles.

-

Precursor Synthesis: Synthesize a molecular precursor containing both tungsten and nitrogen atoms within the same molecule, for example, W(NtBu)₂(Ph₂pz)₂.[3]

-

Thermolysis: Place the molecular precursor in a furnace under an inert atmosphere (e.g., nitrogen).[3]

-

Heating: Heat the furnace to a specific temperature, for instance, 425°C or 800°C. The decomposition of the precursor at this temperature leads to the formation of this compound nanoparticles.[2][3] At lower temperatures (e.g., 425°C), amorphous and soluble nanoparticles may be formed, while higher temperatures (e.g., 800°C) can produce crystalline nanoparticles embedded in a carbon matrix.[2][3]

-

Product Collection: After cooling, the resulting nanoparticle product is collected.

Caption: Influence of thermolysis temperature on WN nanoparticle properties.

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Tungsten Precursor | Nitrogen Source | Temperature (°C) | Particle Size (nm) | Key Characteristics |

| Ammonolysis | Ammonium metatungstate, WO₃ | Ammonia (NH₃) | 650 - 900 | 30 - 120 | Controllable particle size, high purity[1] |

| Solvothermal | Tungsten hexachloride (WCl₆) | Lithium amide (LiNH₂) | 150 - 250 | 2 - 10 | Control over morphology (nanorods, nanosheets)[4] |

| Chemical Vapor Deposition | Tungsten hexafluoride (WF₆), W(CO)₆ | Ammonia (NH₃) | 500 - 900 | Thin Films | High purity films, suitable for coatings[5][6] |

| Thermolysis | W(NtBu)₂(Ph₂pz)₂ | Molecular Precursor | 425 - 800 | 2 - 3 | Very small, uniform nanoparticles; amorphous or crystalline[2][3] |

| Solid-State Reaction | Sodium tungstate (B81510) (Na₂WO₄) | Dicyandiamide (C₂H₄N₄) | 500 - 800 | ~5.6 | Rapid, uses non-toxic nitrogen source[3] |

| "Urea Glass" Route | Tungsten tetrachloride (WCl₄) | Urea (CO(NH₂)₂) | ~500 | ~4 | Simple, inexpensive, highly crystalline[7] |

Applications in Drug Development

The unique properties of this compound nanoparticles make them promising candidates for various applications in drug development.

-

Drug Delivery Systems: The high surface area-to-volume ratio of nanoparticles allows for the loading of therapeutic agents.[8] Surface functionalization of WN nanoparticles could enable targeted delivery to specific cells or tissues, enhancing therapeutic efficacy while minimizing systemic side effects.[8]

-

Antimicrobial Agents: Tungsten-based nanoparticles, including tungsten oxide, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as viruses. The proposed mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress and damage bacterial cell membranes. This suggests the potential of WN nanoparticles in combating antibiotic-resistant pathogens.

-

Cancer Therapy: Nanoparticles are being extensively investigated for cancer therapy due to their ability to preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. WN nanoparticles could be utilized as carriers for chemotherapeutic drugs or as agents for photothermal therapy, where they absorb light and convert it into heat to destroy cancer cells.

-

Biocompatibility: Initial studies on tungsten-based nanomaterials, such as tungsten disulfide, have indicated good biocompatibility with various cell lines. However, the cytotoxicity of tungsten ions released from nanoparticles needs to be carefully evaluated for any in vivo applications.

Signaling Pathways and Logical Relationships

The interaction of nanoparticles with biological systems is complex and can trigger various cellular signaling pathways. For drug development, understanding these interactions is crucial.

Caption: Potential cellular interaction pathways of WN nanoparticles.

Conclusion

The synthesis of this compound nanoparticles is a dynamic field of research with a variety of established and emerging methods. The choice of synthesis technique significantly influences the resulting nanoparticle properties, which in turn dictates their suitability for specific biomedical applications. For researchers and professionals in drug development, a thorough understanding of these synthesis methodologies is essential for designing and fabricating WN nanoparticles with the desired characteristics for novel therapeutic and diagnostic platforms. Further research into the long-term biocompatibility and in vivo behavior of this compound nanoparticles is crucial for their successful translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 纳米颗粒的溶剂热合成 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dialnet.unirioja.es [dialnet.unirioja.es]

- 6. openread.academy [openread.academy]

- 7. Solvothermal synthesis of ultrasmall tungsten oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvothermal synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Wnt Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "W2N" did not yield specific, publicly available scientific information in the context of biological signaling pathways or drug development. It may refer to a proprietary, internal, or otherwise non-publicly documented entity. The following guide provides a comprehensive overview of the well-established Wnt ("WN") signaling pathway and offers a structured template for comparison, should information on "W2N" become available.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathways are a group of highly conserved signal transduction pathways that play crucial roles in embryonic development, cell fate specification, cell proliferation, and tissue homeostasis.[1][2][3] The name "Wnt" is a combination of "Wingless" and "Int-1," the names of the founding members of this gene family in Drosophila and mice, respectively.[1] Dysregulation of the Wnt pathway is implicated in a variety of human diseases, including cancer and developmental disorders.[2]

The Wnt signaling network is complex, comprising numerous ligands, receptors, and intracellular effector proteins. These components activate one of several distinct intracellular signaling cascades, broadly categorized as the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.[1][4]

Core Components and Mechanisms

Wnt signaling is initiated by the binding of a secreted Wnt glycoprotein (B1211001) ligand to a Frizzled (Fz) family receptor on the cell surface.[1][5] This interaction often involves a co-receptor, such as LRP5/6 for the canonical pathway or ROR2 for non-canonical pathways.[4]

The Canonical Wnt/β-Catenin Pathway

The hallmark of the canonical pathway is the regulation of the transcriptional co-activator β-catenin.[3]

-

In the "Off" State (Absence of Wnt): Cytoplasmic β-catenin is targeted for degradation by a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3).[3] GSK3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating and entering the nucleus.

-

In the "On" State (Presence of Wnt): The binding of Wnt to Fz and LRP5/6 recruits the cytoplasmic protein Dishevelled (Dvl).[6] This leads to the disruption of the destruction complex and the inhibition of GSK3 activity. As a result, β-catenin is no longer phosphorylated, leading to its stabilization and accumulation in the cytoplasm.[6] Stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[6]

The Non-Canonical Pathways

The non-canonical pathways function independently of β-catenin and are primarily involved in regulating the cytoskeleton and cell polarity.

-

Planar Cell Polarity (PCP) Pathway: This pathway is crucial for establishing polarity within the plane of an epithelial sheet. It involves the activation of small GTPases such as Rho and Rac, leading to cytoskeletal rearrangements.

-

Wnt/Ca2+ Pathway: This pathway is initiated by the binding of Wnt to its receptor, which activates G-proteins and phospholipase C (PLC).[5] This, in turn, leads to an increase in intracellular calcium levels, which can activate calcium-sensitive enzymes like protein kinase C (PKC) and calmodulin-dependent kinase II (CaMKII).[5]

Data Presentation: Comparative Properties

The following tables are templates for summarizing quantitative data for a comparative analysis of W2N and WN (Wnt).

Table 1: Ligand-Receptor Binding Affinities

| Ligand | Receptor | Co-Receptor | Binding Affinity (Kd) | Experimental Method |

| W2N | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Wnt3a | Frizzled-1 | LRP6 | ~1 nM | Surface Plasmon Resonance |

| Wnt5a | Frizzled-2 | ROR2 | ~5 nM | Radioligand Binding Assay |

Table 2: Key Signaling Intermediates and Activation Times

| Pathway | Key Intermediate | Time to Peak Activation | Method of Detection |

| W2N | Data Not Available | Data Not Available | Data Not Available |

| Canonical Wnt | Nuclear β-catenin | 2-4 hours | Western Blot, Immunofluorescence |

| Wnt/Ca2+ | Intracellular Ca2+ | 1-5 minutes | Live-cell imaging with Ca2+ indicators |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are example protocols for key experiments used to study Wnt signaling.

Protocol 1: TCF/LEF Reporter Assay (for Canonical Wnt Activity)

Objective: To quantify the transcriptional activity of the canonical Wnt pathway.

Methodology:

-

Cell Culture and Transfection: Plate HEK293T cells in a 24-well plate. Co-transfect the cells with a TCF/LEF-driven firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Treatment: 24 hours post-transfection, treat the cells with purified Wnt3a ligand (or a GSK3 inhibitor like LiCl as a positive control) for the desired duration (e.g., 16 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold-change relative to untreated control cells.

Protocol 2: Immunofluorescence for β-Catenin Localization

Objective: To visualize the subcellular localization of β-catenin.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with Wnt ligand or control vehicle.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining: Block non-specific antibody binding with bovine serum albumin (BSA). Incubate with a primary antibody specific for β-catenin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images to assess the presence of β-catenin in the cytoplasm versus the nucleus.

Mandatory Visualizations

Canonical Wnt Signaling Pathway

Caption: Canonical Wnt signaling pathway in the "Off" and "On" states.

Experimental Workflow: TCF/LEF Reporter Assay

Caption: Workflow for a TCF/LEF dual-luciferase reporter assay.

References

- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Wnt Pathway: An Integral Hub for Developmental and Oncogenic Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. stratech.co.uk [stratech.co.uk]

- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

High-Pressure Synthesis of Novel Tungsten Nitrides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel transition metal nitrides, particularly those of tungsten, under high-pressure and high-temperature conditions has opened a new frontier in materials science. These materials exhibit exceptional properties, including high incompressibility, hardness, and superconductivity, making them promising candidates for a wide range of applications. This technical guide provides an in-depth overview of the high-pressure synthesis of novel tungsten nitrides, focusing on the experimental methodologies, key quantitative data, and the logical pathways involved in their formation.

Overview of Novel High-Pressure Tungsten Nitride Phases

High-pressure synthesis allows for the formation of this compound phases that are thermodynamically unstable at ambient conditions.[1][2] These novel materials often possess unique crystal structures and superior mechanical and electronic properties compared to their atmospheric-pressure counterparts.[3][4] Recent research has led to the successful synthesis and characterization of several new this compound compounds, including hexagonal and rhombohedral W₂N₃, cubic W₃N₄, MoC-type WN, and the ultra-incompressible W₂N₃ and W₃N₅ phases.[2][5][6]

Quantitative Data Summary

The properties of these novel tungsten nitrides are summarized in the tables below, providing a clear comparison of their synthesis conditions and resulting characteristics.

Table 1: Synthesis Conditions for Novel Tungsten Nitrides

| Compound | Pressure (GPa) | Temperature (K) | Precursors/Method | High-Pressure Apparatus | Reference |

| Hexagonal & Rhombohedral W₂N₃ | 5 | Not specified | Solid-state ion exchange, Nitrogen degassing | Multi-anvil press | [2] |

| Cubic W₃N₄ | 5 | Not specified | Solid-state ion exchange, Nitrogen degassing | Multi-anvil press | [2] |

| MoC-type WN | 6 | 1473 (1200 °C) | W + NH₄Cl | Multi-anvil press | [1][7] |

| W₂N₃ | 30 - 35 | > 2000 | W + N₂ | Laser-heated diamond anvil cell | [3][4][5] |

| W₃N₅ | 55 - 56 | > 2000 | W + N₂ | Laser-heated diamond anvil cell | [3][4][5] |

Table 2: Physical Properties of Novel Tungsten Nitrides

| Compound | Crystal System | Space Group | Bulk Modulus (GPa) | Vickers Hardness (GPa) | Superconducting Tc (K) | Reference |

| MoC-type WN | Hexagonal | P6₃/mmc | 338(3) | - | - | [1][7] |

| W₂N₃ | Orthorhombic | Pnma | 380(3) | 30 (calculated) | 11.6 | [5][6] |

| W₃N₅ | Monoclinic | C2/m | 406(7) | 34 (calculated) | 9.4 | [5][6] |

Experimental Protocols

The successful synthesis of novel tungsten nitrides relies on specialized high-pressure techniques. The following sections detail the generalized experimental protocols for the primary methods cited in the literature.

Synthesis in Laser-Heated Diamond Anvil Cells (LH-DAC)

This technique is employed for reaching very high pressures and temperatures, as demonstrated in the synthesis of W₂N₃ and W₃N₅.[3][4][5]

Experimental Workflow for LH-DAC Synthesis

Caption: Workflow for synthesizing tungsten nitrides using a laser-heated diamond anvil cell.

Detailed Methodology:

-

Diamond Anvil Cell (DAC) Preparation: A piece of tungsten foil or powder is loaded into the sample chamber of a DAC.

-

Pressure Medium and Calibration: Nitrogen is loaded into the DAC, serving as both a reactant and a pressure-transmitting medium. A small ruby sphere is included for pressure measurement via ruby fluorescence.

-

Pressurization: The DAC is gradually compressed to the desired pressure (e.g., 35 GPa for W₂N₃ or 56 GPa for W₃N₅).[5]

-

Laser Heating: The sample is heated to temperatures exceeding 2000 K using a high-power laser.[3][4] The temperature is typically measured pyrometrically.

-

In-situ Monitoring: The reaction between tungsten and nitrogen is often monitored in-situ using synchrotron X-ray diffraction (XRD) to identify the formation of new crystalline phases.

-

Sample Recovery and Characterization: After heating, the sample is quenched to ambient temperature and the pressure is slowly released. The recovered sample is then analyzed using techniques such as single-crystal XRD to determine its crystal structure.[3][5]

Synthesis in Multi-Anvil Press

This method is suitable for synthesizing larger quantities of material at moderately high pressures, as seen in the formation of MoC-type WN and other nitrides at 5-6 GPa.[1][2]

Experimental Workflow for Multi-Anvil Press Synthesis

Caption: General workflow for this compound synthesis in a multi-anvil press.

Detailed Methodology:

-

Precursor Preparation: The starting materials, such as tungsten powder and a nitrogen source like ammonium (B1175870) chloride (NH₄Cl), are thoroughly mixed.[1][7]

-

Sample Encapsulation: The precursor mixture is placed inside a sample capsule, typically made of a non-reactive material like hexagonal boron nitride (hBN), to prevent contamination.

-

Cell Assembly: The capsule is placed within a pressure-transmitting medium (e.g., pyrophyllite) and surrounded by a resistive heater (e.g., graphite). This assembly is then placed within the multi-anvil apparatus.

-

Pressurization and Heating: The assembly is compressed to the desired pressure (e.g., 6 GPa) and then heated to the target temperature (e.g., 1200 °C).[1]

-

Synthesis and Recovery: The sample is held at the target conditions for a specific duration to allow the reaction to complete. It is then quenched by turning off the power to the heater, followed by slow decompression.

-

Product Characterization: The recovered product is purified and analyzed by powder XRD and other techniques to identify the synthesized phases.

Logical Relationships and Phase Stability

The formation of different this compound phases is highly dependent on the applied pressure and temperature. The following diagram illustrates the general relationship between pressure and the resulting this compound phases based on current experimental findings.

Pressure-Dependent Phase Formation of Tungsten Nitrides

Caption: Simplified diagram showing the formation of different this compound phases at various pressures.

This diagram highlights that moderate pressures around 5-6 GPa yield a variety of nitride phases, while significantly higher pressures are required to synthesize the ultra-incompressible W₂N₃ and W₃N₅ phases. The transformation from W₂N₃ to W₃N₅ with increasing pressure suggests a pressure-induced phase transition pathway.

Conclusion

The high-pressure synthesis of novel tungsten nitrides is a rapidly evolving field with the potential to deliver new materials with unprecedented properties. The use of advanced experimental techniques like laser-heated diamond anvil cells and multi-anvil presses, coupled with in-situ characterization methods, is crucial for exploring the complex tungsten-nitrogen phase diagram. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers aiming to synthesize and investigate these exciting new materials. The continued exploration of the pressure-temperature parameter space is expected to uncover even more exotic and technologically important this compound phases in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SwePub - High-Pressure Synthesis of Ul... [swepub.kb.se]

- 4. Synthesis of Novel Ultra-Incompressible, Hard and Superconducting this compound Materials | CSEC [csec.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. High-Pressure Synthesis and Crystal Structure of MoC-Type this compound by Nitridation with Ammonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Complex Stoichiometry of Tungsten Nitride: An In-depth Technical Guide

For researchers, scientists, and professionals in advanced materials and drug development, a precise understanding of tungsten nitride's composition is paramount. This technical guide provides a comprehensive overview of the analytical techniques and experimental protocols crucial for characterizing the stoichiometry and various phases of this compound, a material with significant potential in catalysis, electronics, and biocompatible coatings.

This compound (WNₓ) is a versatile material known for its exceptional hardness, high thermal stability, and electrical conductivity. However, its properties are intrinsically linked to its stoichiometry, which can vary significantly depending on the synthesis method. The tungsten-nitrogen system encompasses a range of phases, including the common cubic β-W₂N, hexagonal δ-WN, and other stoichiometries such as WN, W₂N₃, and W₃N₄.[1][2][3] Achieving a specific phase with a desired nitrogen content is critical for its application, necessitating rigorous composition analysis. This guide delves into the primary analytical methods employed for this purpose, offering detailed experimental protocols and data interpretation strategies.

Key Analytical Techniques for Composition Analysis